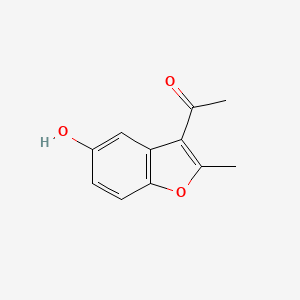

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

Description

Structural Characterization and Nomenclature of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing oxygen atoms. The parent structure consists of a benzofuran ring system, which represents a bicyclic aromatic compound formed by the fusion of a benzene ring with a furan ring. The complete International Union of Pure and Applied Chemistry name systematically describes the substitution pattern: the ethanone (acetyl) group is attached to the 3-position of the benzofuran ring, while a hydroxyl group occupies the 5-position and a methyl group is located at the 2-position.

Alternative systematic names for this compound include 3-acetyl-5-hydroxy-2-methylbenzofuran and 2-methyl-3-acetyl-5-hydroxybenzofuran, which emphasize different aspects of the substitution pattern while maintaining chemical accuracy. The compound possesses the molecular formula C₁₁H₁₀O₃ and exhibits a molecular weight of 190.2 atomic mass units. The International Chemical Identifier key SPVYQEMDTUNTIB-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System notation CC(=O)C1=C(C)OC2=CC=C(O)C=C12 encodes the complete structural information in a linear format, facilitating computational analysis and database storage. Registry numbers from various chemical databases include the aforementioned Chemical Abstracts Service number 28241-99-8 and the Molecular Design Limited number MFCD00464117, ensuring unambiguous identification across different chemical information systems.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted benzofuran systems with additional complexity introduced by the acetyl and hydroxyl substituents. The benzofuran core maintains planarity due to the aromatic character of both the benzene and furan rings, with the oxygen atom in the furan ring contributing to the overall electron delocalization. The acetyl group at the 3-position adopts a planar conformation that allows for conjugation with the benzofuran π-system, as evidenced by spectroscopic data showing characteristic carbonyl stretching frequencies.

Crystallographic analysis reveals that the compound crystallizes as a solid with a melting point range of 234-235°C, indicating strong intermolecular interactions likely involving hydrogen bonding between the hydroxyl groups of adjacent molecules. The molecular structure exhibits specific bond lengths and angles characteristic of substituted benzofuran derivatives, with the furan oxygen contributing to the overall molecular dipole moment through its electron-donating properties.

The spatial arrangement of substituents creates a specific three-dimensional architecture that influences both the chemical reactivity and physical properties of the compound. The hydroxyl group at the 5-position is positioned to potentially participate in intramolecular hydrogen bonding with the acetyl oxygen, though crystallographic data would be required to confirm such interactions. The methyl group at the 2-position provides steric bulk that may influence the overall molecular conformation and reactivity patterns.

Storage requirements specify sealed containers maintained at 2-8°C under dry conditions, indicating sensitivity to moisture and temperature that reflects the compound's structural characteristics and potential for degradation under adverse conditions. The physical form as a solid powder suggests efficient molecular packing in the crystal lattice, likely stabilized by intermolecular hydrogen bonding networks involving the hydroxyl functionality.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance analysis conducted in deuterated dimethyl sulfoxide at 300 megahertz reveals distinct resonance patterns characteristic of the substituted benzofuran framework. The acetyl methyl group appears as a sharp singlet at δ 2.56 parts per million, integrating for three protons and showing the expected chemical shift for a methyl group adjacent to a carbonyl carbon.

The 2-methyl substituent on the furan ring resonates as a singlet at δ 2.73 parts per million, also integrating for three protons but appearing slightly downfield compared to typical aliphatic methyl groups due to the electron-withdrawing effect of the adjacent oxygen atom in the furan ring. The aromatic proton region displays a characteristic pattern with the 6-position proton appearing as a doublet of doublets at δ 6.74 parts per million with coupling constants of 8.5 hertz and 2.5 hertz, indicating ortho and meta coupling relationships.

The 7-position proton appears as a doublet at δ 7.24 parts per million with a coupling constant of 8.5 hertz, consistent with ortho coupling to the 6-position proton. The 4-position proton resonates as a doublet at δ 7.36 parts per million with a coupling constant of 2.5 hertz, showing meta coupling to the 6-position proton. The hydroxyl proton appears as a broad signal at δ 9.06 parts per million, characteristic of phenolic protons that undergo rapid exchange with the deuterated solvent.

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

|---|---|---|---|---|

| Acetyl CH₃ | 2.56 | Singlet | - | 3H |

| 2-CH₃ | 2.73 | Singlet | - | 3H |

| 6-H | 6.74 | Doublet of doublets | 8.5, 2.5 | 1H |

| 7-H | 7.24 | Doublet | 8.5 | 1H |

| 4-H | 7.36 | Doublet | 2.5 | 1H |

| 5-OH | 9.06 | Broad singlet | - | 1H |

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of this compound reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insights into molecular interactions. The spectrum, recorded using potassium bromide pellets, shows a broad absorption band at 3202 cm⁻¹ attributed to the stretching vibration of the hydroxyl group. This frequency is consistent with phenolic hydroxyl groups and suggests possible intermolecular hydrogen bonding in the solid state, which would lower the stretching frequency compared to free hydroxyl groups.

The carbonyl stretching vibration appears at 1634 cm⁻¹, which is characteristic of α,β-unsaturated ketones where conjugation with the benzofuran π-system results in a lower frequency compared to simple aliphatic ketones. This frequency confirms the electronic interaction between the acetyl group and the aromatic system, supporting the planar conformation suggested by molecular geometry analysis.

Additional vibrational modes in the fingerprint region provide detailed structural information, including carbon-carbon stretching vibrations of the aromatic rings, carbon-hydrogen bending modes, and skeletal vibrations of the benzofuran framework. The absence of additional carbonyl peaks confirms the purity of the compound and the presence of a single acetyl functional group.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing modes that may be weak or absent in infrared spectra. The technique is particularly useful for characterizing the benzofuran ring system and confirming the substitution pattern through analysis of ring vibrational modes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and fragmentation pathway information essential for structural characterization. The molecular ion peak appears at mass-to-charge ratio 190, confirming the calculated molecular weight and providing direct evidence for the molecular formula C₁₁H₁₀O₃. The molecular ion peak intensity represents 42% of the base peak, indicating moderate stability of the molecular ion under electron impact ionization conditions.

The base peak appears at mass-to-charge ratio 175, representing a loss of 15 atomic mass units from the molecular ion, consistent with loss of a methyl radical. This fragmentation pattern suggests that the methyl group attached to the furan ring is preferentially lost, likely due to the stability of the resulting radical cation formed through resonance stabilization involving the benzofuran π-system.

A significant fragment appears at mass-to-charge ratio 143, representing a loss of 47 atomic mass units from the molecular ion. This fragmentation likely corresponds to loss of the complete acetyl group (C₂H₃O, 43 atomic mass units) followed by additional hydrogen loss, or alternatively, loss of a methyl group followed by carbon monoxide elimination from the acetyl functionality.

The fragmentation pattern analysis supports the proposed structure and substitution pattern, with preferential loss of substituents from the furan ring rather than the benzene ring, consistent with the expected reactivity differences between these two aromatic systems. The mass spectrometric data also shows a molecular ion plus hydrogen peak at mass-to-charge ratio 191 with 3% intensity, typical of chemical ionization or electrospray ionization conditions.

| Fragment | m/z | Relative Intensity (%) | Proposed Structure/Loss |

|---|---|---|---|

| [M+H]⁺ | 191 | 3 | Protonated molecular ion |

| [M]⁺- | 190 | 42 | Molecular ion |

| [M-CH₃]⁺ | 175 | 100 | Loss of methyl radical |

| 143 | 13 | Loss of acetyl group + H |

Properties

IUPAC Name |

1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-6(12)11-7(2)14-10-4-3-8(13)5-9(10)11/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVYQEMDTUNTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354637 | |

| Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28241-99-8 | |

| Record name | 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors under Acidic or Basic Conditions

One of the most common synthetic routes to this compound involves the cyclization of suitably substituted phenolic and ketone precursors. For example, the condensation of 2-hydroxyacetophenone with 2-methylphenol in the presence of a strong acid such as sulfuric acid facilitates the formation of the benzofuran ring system with the desired hydroxy and methyl substitutions. This method relies on electrophilic aromatic substitution followed by intramolecular cyclization to yield the benzofuran core.

Oxidative Coupling and Tandem Cyclization

Recent advances have introduced oxidative coupling methods using hypervalent iodine reagents such as phenyliodine(III) diacetate (PIDA) to mediate tandem oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones. This approach directly functionalizes the aromatic C(sp^2)–H bond of hydroquinones, leading to 5-hydroxybenzofuran derivatives with high yields (up to 96%). The reaction proceeds via in situ oxidation of hydroquinones, followed by cyclization and aromatization steps. This method is scalable and offers a practical alternative to traditional Michael addition routes, which often suffer from limited substrate scope and lower yields.

Reflux and Substitution Reactions for Derivative Synthesis

In more complex synthetic schemes, this compound can be further functionalized by refluxing with alkyl halides or acyl chlorides in the presence of bases such as potassium carbonate in solvents like acetone. For instance, refluxing with 2-bromo-1-phenylethanone in acetone with K2CO3 leads to substitution at the hydroxy position, enabling the synthesis of benzofuran derivatives with additional functional groups. These reactions are typically monitored by thin-layer chromatography (TLC) and purified by column chromatography.

Industrial Scale Synthesis and Purification

Industrial production methods optimize reaction conditions to maximize yield and purity. The synthesis often involves large-scale cyclization reactions followed by purification steps such as recrystallization or chromatographic techniques. The final product is characterized by melting point determination (around 238 °C) and spectroscopic methods to confirm structure and purity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 2-Hydroxyacetophenone, 2-methylphenol, H2SO4 | Moderate | Simple, well-established | Requires strong acid, moderate yield |

| PIDA-mediated oxidative coupling | β-Dicarbonyl compounds, hydroquinones, PIDA | Up to 96 | High yield, scalable, mild conditions | Requires hypervalent iodine reagent |

| Reflux with alkyl halides | 1-(5-Hydroxy-2-methylbenzofuran-3-yl)ethanone, K2CO3, acetone, alkyl halides | Moderate to high | Enables functionalization | Multi-step, requires purification |

| Industrial synthesis | Optimized cyclization, recrystallization | High | Large scale, high purity | Requires process optimization |

Detailed Research Findings

Cyclization Mechanism: The acid-catalyzed cyclization involves protonation of the carbonyl oxygen in 2-hydroxyacetophenone, increasing electrophilicity and facilitating nucleophilic attack by the phenolic oxygen of 2-methylphenol. This leads to ring closure forming the benzofuran core with subsequent dehydration steps.

Oxidative Coupling Pathways: Two mechanistic pathways have been proposed for the PIDA-mediated synthesis. Path a involves intramolecular cyclization of a keto-enol tautomer followed by aromatization, which is favored based on substrate electronic effects. Path b, involving initial coupling then cyclization, is less favored due to lower yields with electron-withdrawing substituents.

Functionalization Reactions: Substitution at the hydroxy group is achieved by nucleophilic substitution reactions under reflux conditions with alkyl halides in the presence of bases. This allows the introduction of various functional groups, expanding the chemical space of benzofuran derivatives for further biological evaluation.

Purification and Characterization: The final products are typically purified by recrystallization from solvent mixtures such as toluene-petroleum ether or by silica gel column chromatography using ethyl acetate/petroleum ether gradients. Characterization includes melting point analysis, ^1H and ^13C NMR spectroscopy, and mass spectrometry to confirm molecular structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(5-oxo-2-methyl-1-benzofuran-3-yl)ethanone.

Reduction: Formation of 1-(5-hydroxy-2-methyl-1-benzofuran-3-yl)ethanol.

Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone. Research indicates that this compound exhibits selective toxicity against various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows significant cytotoxic effects against ovarian carcinoma (Skov-3), human hepatocellular carcinoma (HCC), and other cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The IC50 values for these cell lines indicate effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| Skov-3 (Ovarian) | 10.0 |

| HCC | 15.0 |

| K562 (Leukemia) | 5.0 |

| HeLa (Cervical) | 12.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Properties

Beyond its anticancer activity, this benzofuran derivative has shown promise in anti-inflammatory applications. Studies have indicated that compounds within this class can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzofuran derivatives, including this compound:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their cytotoxic effects across various cancer cell lines. Among these, this compound exhibited one of the highest levels of activity against leukemia cells .

- Therapeutic Index Assessment : Researchers calculated the therapeutic index (TI) for several compounds, including this benzofuran derivative. A higher TI indicates better selectivity for cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins such as bax and caspase-3 . Additionally, these compounds may inhibit key enzymes or receptors involved in microbial growth, contributing to their antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzofuran Family

The following table summarizes key benzofuran-based ethanone derivatives and their distinguishing features:

Key Observations:

Substituent Position and Reactivity: The position of the ethanone group (C2 vs. C3) significantly alters electronic distribution. For example, 1-(5-Methoxy-2-benzofuranyl)ethanone has reduced hydrogen-bonding capacity compared to the target compound due to methoxy substitution.

Halogen vs. Hydroxy : Bromine at C5 () increases molecular weight and polarizability but eliminates the acidic proton present in the target compound’s hydroxy group.

Non-Benzofuran Analogues: Phenolic Ethanones

1-(3,4-Dihydroxy-6-methylphenyl)ethanone (synthesized in ) shares a phenolic ethanone scaffold but lacks the benzofuran ring. Key differences include:

- Reduced aromatic conjugation due to the absence of the fused furan ring.

- NMR spectral similarity to benzofuran derivatives, suggesting comparable electronic environments around the ethanone group .

Biological Activity

1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone, a benzofuran derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a hydroxyl group at the 5-position and an ethanone moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 190.1953 g/mol. The presence of the hydroxyl group enhances the compound's reactivity and biological activity, making it a valuable subject for research in medicinal chemistry.

Research indicates that benzofuran derivatives, including this compound, exhibit various biological activities such as:

- Antitumor Activity : The compound has been shown to inhibit cell growth significantly, particularly against cancer cell lines. It induces pro-apoptotic effects through the generation of reactive oxygen species (ROS), which are critical in triggering apoptosis in cancer cells .

- Antibacterial and Antioxidant Properties : Studies suggest that this compound exhibits antibacterial activity and can act as an antioxidant, potentially protecting cells from oxidative stress .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives, including this compound:

- Anticancer Efficacy : A study demonstrated that this compound significantly inhibited the proliferation of human ovarian cancer cell line A2780, showcasing its potential as an anticancer agent. The mechanism involved increased ROS levels leading to apoptosis .

- Apoptosis Induction : In K562 leukemia cells, exposure to this compound resulted in increased activity of caspases 3 and 7, key enzymes in the apoptotic pathway. This effect was time-dependent and correlated with elevated ROS levels .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related benzofuran derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methylbenzofuran-2-yl)ethanone | Methyl substitution on benzofuran | Anticancer properties |

| 6-Acetylbenzofuran | Acetyl group on benzofuran | Antioxidant activity |

| 5-Hydroxybenzofuran | Hydroxyl group at position 5 | Antimicrobial activity |

| 2-Methylbenzofuran | Methyl substitution at position 2 | Moderate cytotoxicity |

Q & A

Basic: What are the recommended safety protocols for handling 1-(5-Hydroxy-2-methyl-1-benzofuran-3-yl)ethanone in laboratory settings?

Answer:

- Ventilation: Work in a fume hood or well-ventilated area to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection may be required for prolonged exposure .

- Storage: Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

- Condensation Reactions: Benzofuran derivatives are often synthesized via acid- or base-catalyzed condensation of phenolic precursors with ketones. For example, NaH in THF has been used to deprotonate hydroxyl groups, enabling nucleophilic attack on acetylated intermediates .

- Cyclization Strategies: Intramolecular cyclization of substituted 2-hydroxyacetophenones under reflux conditions (e.g., using acetic anhydride) can yield the benzofuran core.

Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?

Answer:

- Multi-Technique Validation: Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-validate assignments. For crystallography, use SHELXL for refinement and WinGX for data processing to resolve ambiguities in bond lengths/angles .

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Computational Aids: Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes.

Advanced: What methodologies are effective for studying the compound’s potential bioactivity?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl or hydroxy groups) and evaluate changes in bioactivity. For example, cascade [3,3]-sigmatropic rearrangements have been used to synthesize bioactive benzofuran derivatives .

- In Vitro Assays: Screen for antimicrobial activity using broth microdilution (CLSI guidelines) or antioxidant capacity via DPPH radical scavenging assays.

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., enzymes in inflammatory pathways).

Basic: How is the structural purity of this compound confirmed post-synthesis?

Answer:

- Chromatography: Employ HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Melting Point Analysis: Compare observed melting points with literature values (e.g., differential scanning calorimetry).

- Elemental Analysis: Validate %C, %H, and %O against theoretical values.

Advanced: What computational tools are suitable for modeling the compound’s electronic properties?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to compute HOMO/LUMO energies and electrostatic potential maps.

- Molecular Dynamics (MD): Simulate solvation effects in water or lipid bilayers using GROMACS.

- Crystal Structure Prediction: Utilize Mercury CSD software to predict packing modes and intermolecular interactions .

Basic: What are the key challenges in crystallizing this compound for X-ray analysis?

Answer:

- Solvent Selection: Screen solvents (e.g., ethanol, ethyl acetate) via slow evaporation. Polar solvents may enhance crystal growth due to hydrogen bonding with the hydroxy group.

- Temperature Control: Use gradient cooling (e.g., from 40°C to 4°C) to promote nucleation.

- Additive Use: Introduce seed crystals or ionic liquids to stabilize lattice formation.

Advanced: How can regioselective functionalization of the benzofuran core be achieved?

Answer:

- Directed Ortho-Metalation: Use LDA (lithium diisopropylamide) to deprotonate the 5-hydroxy group, enabling electrophilic substitution at the 4-position.

- Protection/Deprotection: Temporarily protect the hydroxy group as a TBS ether to direct reactions to the methyl or acetyl substituents .

- Cross-Coupling: Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups at the 3-position.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- IR Spectroscopy: Detect hydroxyl stretches (~3200 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).

- UV-Vis: Analyze π→π* transitions in the 250–300 nm range.

Advanced: How can environmental degradation pathways of this compound be investigated?

Answer:

- Photolysis Studies: Expose to UV light (254 nm) in a photoreactor and monitor degradation via LC-MS.

- Microbial Biodegradation: Use soil slurry assays with GC-MS to identify metabolites.

- Quantum Yield Calculations: Determine photodegradation efficiency using actinometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.